3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyrimidine and nitrophenylthio groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrophenylthio group imparts unique chemical properties, making it a valuable target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine typically involves the reaction of N-propargylic β-enaminothione with 4-nitrobenzenesulfenyl chloride in acetonitrile at elevated temperatures . The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenylthio and imidazo[1,2-a]pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share the thio group and exhibit similar biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is unique due to the presence of both the nitrophenylthio and imidazo[1,2-a]pyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-22(24)14-7-9-15(10-8-14)25-17-16(13-5-2-1-3-6-13)20-18-19-11-4-12-21(17)18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKXNVTTZPZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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